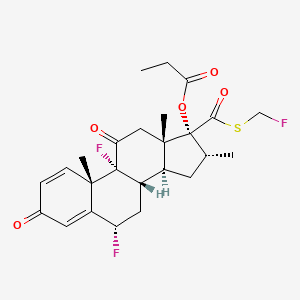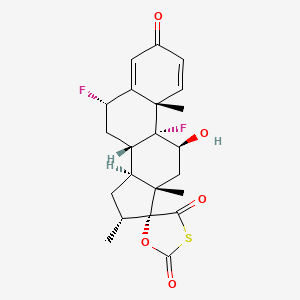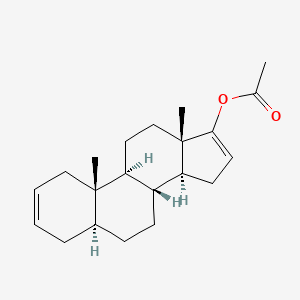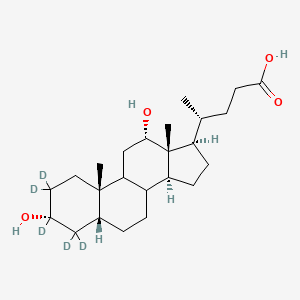
17-Deoxy Cortienic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Deoxy Cortienic Acid, also known by its chemical name (11beta,17beta)-11-Hydroxy-3-oxoandrost-4-ene-17-carboxylic acid, is a member of the corticosterone family . It has a molecular formula of C20H28O4 and a molecular weight of 332.43 .
Chemical Reactions Analysis
One of the chemical reactions involving corticosteroids, which could potentially include 17-Deoxy Cortienic Acid, is the Porter–Silber reaction. In this reaction, a yellow chromophore can be made by reacting a corticosteroid with phenyl hydrazine in sulfuric acid .Physical And Chemical Properties Analysis
17-Deoxy Cortienic Acid is a solid substance that should be stored at temperatures between 2 to 8 °C . Its molecular formula is C20H28O4, and it has a molecular weight of 332.43 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Transdermal Delivery
One significant area of research regarding 17-Deoxy Cortienic Acid is its role in the pharmacokinetics and transdermal delivery of soft steroids, such as loteprednol etabonate. Studies have demonstrated that soft steroids like loteprednol etabonate are metabolized in vivo to produce 17-Deoxy Cortienic Acid derivatives. These derivatives exhibit high permeability through skin or mucous membranes, similar to or better than comparable hard steroids, making them of interest for transdermal drug delivery applications (Loftsson & Bodor, 1994).
Antioxidant Activity
Another avenue of research has focused on the antioxidant activity of compounds and methods used for determining this activity. While not directly about 17-Deoxy Cortienic Acid, understanding the methodologies for assessing antioxidant properties is crucial, as it can apply to the evaluation of 17-Deoxy Cortienic Acid's potential antioxidant effects (Munteanu & Apetrei, 2021).
Psychoendocrine Research
Research has also delved into the pituitary-adrenal cortical system's response to psychological influences, including the impact of steroid compounds. While not directly linked to 17-Deoxy Cortienic Acid, understanding the interaction between psychological stimuli and endocrine activity can provide insights into how related steroid compounds may influence human health (Mason, 1968).
Nanofibre Applications in Agriculture and Food Industry
Electrospun nanofibres, including those modified or derived from steroid compounds like 17-Deoxy Cortienic Acid, have potential applications in agriculture and the food industry. These applications range from plant protection to the encapsulation of agrochemical materials, demonstrating the versatility of steroid-derived compounds in various sectors (Noruzi, 2016).
Diagnostic and Clinical Research
The role of stable isotopes, including those related to steroid compounds, has been explored in diagnostic and clinical research. These isotopes can be used for patient safety applications and understanding metabolic pathways, which may include the metabolism of steroids like 17-Deoxy Cortienic Acid (Halliday & Rennie, 1982).
Wirkmechanismus
Target of Action
17-Deoxy Cortienic Acid is a biochemical used in proteomics research . It is an ester derivative of cortienic acid etabonate
Mode of Action
It is known that it is involved in the metabolism of cortisol . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
17-Deoxy Cortienic Acid is involved in a 17-deoxylation pathway in the metabolism of cortisol . This pathway has been established by the isolation of two 17-deoxy metabolites of cortisol. They have been identified as the 20α and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids .
Action Environment
As a biochemical used in proteomics research, it is typically stored at -20° C for optimal stability .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFVQCSDIKHROY-SEMYFXIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Deoxy Cortienic Acid | |
CAS RN |
2394-25-4 |
Source


|
| Record name | 11beta-Hydroxy-3-oxoandrost-4-ene-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6DZ5PY5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


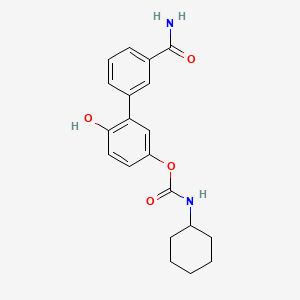
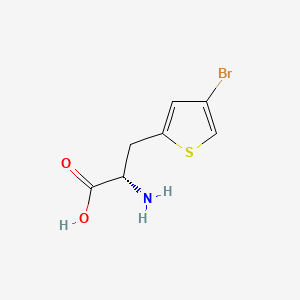
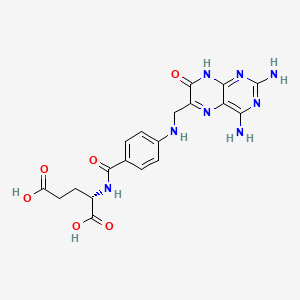
![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)

